1-[(3-methylbenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide
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Overview
Description
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and sulfonyl and sulfanyl substituents.
Preparation Methods
The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.
Sulfonylation and Sulfanylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a reagent in organic synthesis and its high reactivity.
Phenyl triflimide: Utilized in various chemical reactions due to its strong electrophilic properties.
The uniqueness of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H30N2O3S2 |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-N-[4-(phenylsulfanylmethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H30N2O3S2/c1-21-6-5-7-23(18-21)20-34(31,32)29-16-14-24(15-17-29)27(30)28-25-12-10-22(11-13-25)19-33-26-8-3-2-4-9-26/h2-13,18,24H,14-17,19-20H2,1H3,(H,28,30) |
InChI Key |
ISMOQYZMYXOXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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